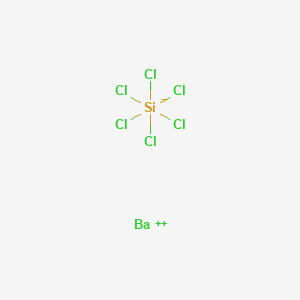Barium hexachlorosilicate(2-)
CAS No.: 97158-14-0
Cat. No.: VC16991866
Molecular Formula: BaCl6Si
Molecular Weight: 378.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 97158-14-0 |
|---|---|
| Molecular Formula | BaCl6Si |
| Molecular Weight | 378.1 g/mol |
| IUPAC Name | barium(2+);hexachlorosilicon(2-) |
| Standard InChI | InChI=1S/Ba.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2 |
| Standard InChI Key | KCRFPDOJKIXSGK-UHFFFAOYSA-N |
| Canonical SMILES | [Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ba+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Bonding
Barium hexachlorosilicate(2-) is theorized to consist of a central silicon atom octahedrally coordinated by six chlorine ligands, forming the anion. This anion is charge-balanced by a barium cation (), resulting in the formula . The compound’s structure likely adopts a cubic or hexagonal crystal system, similar to barium hexafluorosilicate, which crystallizes in a trigonal system .
Table 1: Hypothetical Structural Parameters of Barium Hexachlorosilicate(2-)
| Property | Value (Estimated) | Reference Compound (BaSiF₆) |
|---|---|---|
| Crystal System | Cubic/Hexagonal | Trigonal |
| Coordination Geometry | Octahedral | Octahedral |
| Si–Cl Bond Length | ~2.02 Å | Si–F: 1.68 Å |
Synthesis and Manufacturing
Proposed Synthetic Pathways
The synthesis of barium hexachlorosilicate(2-) may follow methods analogous to those used for barium hexafluorosilicate. For example, precipitation reactions involving barium chloride () and hexachlorosilicic acid () could yield the target compound:
Challenges in Isolation
The hygroscopic nature of chloride-rich compounds and the tendency of to hydrolyze in the presence of moisture complicate isolation . Advanced anhydrous techniques, such as glovebox-assisted synthesis or chemical vapor deposition (CVD), may be necessary to obtain pure samples .
Physicochemical Properties
Thermal Stability
Based on barium silicate analogs, barium hexachlorosilicate(2-) is expected to exhibit moderate thermal stability, with decomposition likely occurring above 300°C. For comparison, barium metasilicate () melts at 1604°C , while barium hexafluorosilicate remains stable up to its sublimation point .
Solubility and Reactivity
The compound is hypothesized to be poorly soluble in water but soluble in polar organic solvents, mirroring the behavior of . Its reactivity with acids could release toxic chlorine gas, necessitating careful handling .
Table 2: Comparative Solubility Data
| Compound | Solubility in Water | Solubility in Acids |
|---|---|---|
| (est.) | Insoluble | Soluble (with Cl₂ evolution) |
| 0.025 g/100 mL | Soluble |
Research Gaps and Future Directions
The absence of direct experimental data on barium hexachlorosilicate(2-) underscores the need for targeted studies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume